3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2176070-14-5
VCID: VC4142012
InChI: InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO
Molecular Formula: C15H22ClNO4S
Molecular Weight: 347.85

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

CAS No.: 2176070-14-5

Cat. No.: VC4142012

Molecular Formula: C15H22ClNO4S

Molecular Weight: 347.85

* For research use only. Not for human or veterinary use.

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide - 2176070-14-5

Specification

CAS No. 2176070-14-5
Molecular Formula C15H22ClNO4S
Molecular Weight 347.85
IUPAC Name 3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3
Standard InChI Key ILQASTWYHPGGMW-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO

Introduction

1. Introduction to the Compound

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that likely belongs to the sulfonamide family. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

2. Structural Analysis

The compound's structure consists of:

  • A benzene ring substituted with chlorine (3-chloro) and a methyl group (2-methyl).

  • A sulfonamide group (-SO₂NH-) attached to the benzene ring.

  • A side chain containing a cyclopentyl group linked via a methyl bridge and further functionalized with a hydroxyethoxy group.

Table 1: Key Functional Groups in the Compound

Functional GroupDescription
Benzene RingAromatic core
Chlorine SubstitutionElectron-withdrawing group
Sulfonamide (-SO₂NH-)Pharmacophore with biological activity
Cyclopentyl Side ChainContributes to steric and hydrophobic properties
Hydroxyethoxy GroupEnhances solubility and hydrogen bonding

3. Potential Applications

Based on its structure, this compound might exhibit:

  • Biological Activity: Sulfonamides are known for their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase.

  • Pharmaceutical Use: The hydroxyethoxy group may improve solubility and bioavailability, making it suitable for drug development.

  • Chemical Reactivity: The combination of aromatic and aliphatic regions could make it versatile in chemical synthesis.

4. Analytical Methods

To characterize this compound, the following techniques would be employed:

  • NMR Spectroscopy: To confirm the chemical structure and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify characteristic bonds (e.g., S=O stretching in sulfonamides).

  • X-ray Crystallography: If crystalline, to determine the 3D structure.

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